2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C9H12N2O2 . This compound features a cyclopropane ring substituted with a carboxylic acid group and a pyrazole ring substituted with an ethyl group. The presence of both the cyclopropane and pyrazole rings makes this compound interesting for various chemical and biological studies.
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may affect the biochemical pathways related to these diseases .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
The compound’s potential antileishmanial and antimalarial activities suggest promising avenues for future investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl halide to introduce the ethyl group at the 1-position.
Cyclopropanation: The ethyl-substituted pyrazole is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under basic conditions.
Carboxylation: Finally, the cyclopropane ring is carboxylated using carbon dioxide in the presence of a strong base to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide
- 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate
Uniqueness
2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane and pyrazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
1697508-22-7 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
70 |
Origin of Product |
United States |
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